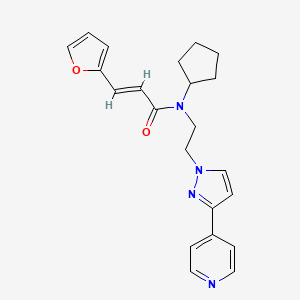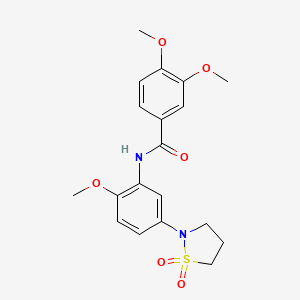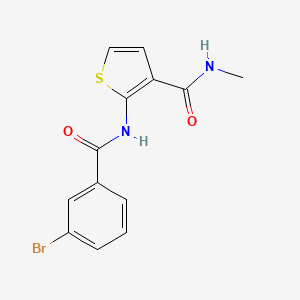
Dimethyl 2-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds like Dimethyl 2-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate typically involves multi-step organic reactions. These steps might include the formation of intermediates such as dimethyl terephthalate derivatives through transesterification reactions. For instance, polymerization of dimethyl terephthalate with other reagents can result in various polymeric and copolymeric structures, demonstrating the versatility and reactivity of terephthalate derivatives in synthetic chemistry (Lavalette et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds such as dimethyl 2,3-dihydroxyterephthalate reveals insights into the arrangement and electronic properties of terephthalate derivatives. Structural analyses typically involve X-ray crystallography or NMR spectroscopy to determine the conformation, stereochemistry, and bonding interactions within the molecule (Huang & Liang, 2007).
Chemical Reactions and Properties
Terephthalate derivatives participate in a variety of chemical reactions, including polycondensation, where they can form aromatic polyamides with other diamines. These reactions are influenced by the presence of functional groups and the overall molecular structure, leading to materials with diverse chemical and physical properties (Yang et al., 1999).
Physical Properties Analysis
The physical properties of compounds like this compound can be inferred from studies on similar materials. For example, polyamides derived from terephthalate compounds exhibit noncrystallinity, solubility in various solvents, and form transparent, flexible films. These properties are crucial for applications in materials science and engineering (Hsiao et al., 2000).
Chemical Properties Analysis
The chemical properties of terephthalate derivatives, including reactivity, stability, and interaction with other chemicals, are central to their utility in synthesis and application. For example, the reactivity of dimethyl terephthalate in polymerization reactions leads to the formation of polyesters and copolymers with specific characteristics suitable for a wide range of applications (Donahue et al., 2003).
Applications De Recherche Scientifique
Polymer Synthesis and Properties
Research has shown interest in synthesizing and characterizing polymers with specific functionalities. For instance, aromatic polyamides and polyesters have been developed for their excellent thermal stability, solubility in various organic solvents, and ability to form transparent, flexible films. These materials have potential applications in advanced coatings, films, and high-performance plastics due to their structural features similar to those found in the query compound (Hsiao, Yang, & Chen, 2000; Yang, Hsiao, & Yang, 1999).
Environmental Impact and Degradation
The environmental fate and transformation of plastic additives, such as dimethyl terephthalate, have been studied to understand their biodegradation and potential toxicity reduction. Research on enzymes capable of transforming dimethyl terephthalate to less toxic compounds like mono-methyl terephthalate highlights the role of microorganisms in mitigating environmental pollution. This area of study is crucial for developing strategies to reduce the impact of synthetic materials on ecosystems (Cheng et al., 2020).
Medical and Biological Applications
The development of novel compounds for medical applications, such as HIV integrase inhibitors, showcases the potential of specific chemical structures in therapeutic development. Research on compounds with inhibitory activity against HIV-integrase highlights the ongoing search for new antiviral agents, suggesting a broader applicability of structurally complex compounds in drug discovery (Pace et al., 2007).
Advanced Material Applications
The synthesis of fluorescent compounds and their incorporation into polymeric materials for imaging or sensing applications represents another research area. The study of aggregation-induced emission enhancement in mixed aggregates points to the development of new materials for bioimaging and diagnostics, demonstrating the utility of specific chemical functionalities in enhancing material properties (Rakshit et al., 2020).
Propriétés
IUPAC Name |
dimethyl 2-[[1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O6/c1-31-22(29)14-9-10-16(23(30)32-2)19(12-14)25-20(27)17-7-5-11-26(21(17)28)13-15-6-3-4-8-18(15)24/h3-12H,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWQYILRNDUVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)

![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)

![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2498497.png)




![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)
